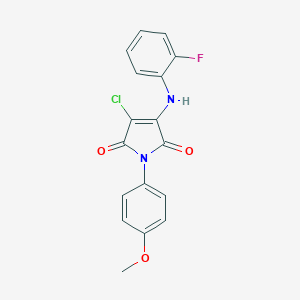![molecular formula C12H12N2OS2 B380246 2-(allylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 315239-10-2](/img/structure/B380246.png)
2-(allylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(allylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one” is a derivative of thienopyrimidine . Thienopyrimidines are an important class of chemical compounds with diverse biological activities . They are structural analogs of purines and have been widely represented in medicinal chemistry .
Synthesis Analysis
Thienopyrimidines can be synthesized from available starting materials according to convenient synthetic procedures . For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidines . The reaction of corresponding 2-aminothiophene-3-carboxamide derivatives and appropriate iminoester hydrochlorides under suitable conditions can also lead to the synthesis of thienopyrimidines .Molecular Structure Analysis
The molecular structure of thienopyrimidines can be elucidated through diverse spectroscopy analyses such as Infrared (IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and elemental analyses . For example, the IR spectra of thieno[3,2-d]pyrimidin-4-ones revealed the disappearance of NH2/NH bands of the precursor thiophene derivatives .Chemical Reactions Analysis
Thienopyrimidines can undergo various chemical reactions. For instance, heating thiophene-2-carboxamides in formic acid afforded thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .科学的研究の応用
Anticancer Agent Development
Thienopyrimidine derivatives, including our compound of interest, have been extensively studied for their anticancer properties. They are structurally analogous to purines, making them significant in medicinal chemistry. These compounds can inhibit various enzymes and pathways involved in cancer cell proliferation, such as protein kinases (PKs), which are crucial for cell communication and often implicated in oncogenesis . The inhibition of PKs and other targets like topoisomerases, tubulin polymerization, and histone deacetylase (HDAC) is a promising strategy in developing anticancer drugs .
Enzyme Inhibition for Cancer Therapy
Recent research has synthesized derivatives of thienopyrimidine as inhibitors of phosphoinositide 3-kinases (PI3K), which play a significant role in cell growth and survival. These inhibitors have shown activity against various PI3K isoforms and demonstrated anticancer activity against a panel of cancer cell lines . This suggests that our compound could serve as a lead structure for developing new PI3K inhibitors.
Neurodegenerative Disease Research
Compounds with the thienopyrimidine scaffold have been explored as potential therapeutic agents for neurodegenerative disorders. For instance, they have been used to develop inhibitors for Phosphodiesterase10A (PDE10A), a target for treating diseases like Huntington’s and Parkinson’s . The structural features of thienopyrimidines make them suitable for crossing the blood-brain barrier, which is essential for central nervous system drugs.
Antimicrobial Activity
Thienopyrimidine derivatives have also shown promise in antimicrobial activity. Studies have reported the synthesis of new derivatives with significant antibacterial and antifungal properties, suggesting that our compound could be a precursor for developing new antimicrobial agents .
Antiviral Drug Synthesis
The thienopyrimidine nucleus has been incorporated into antiviral agents. Its structural similarity to nucleosides makes it an interesting candidate for synthesizing novel antiviral drugs, particularly as acyclo nucleosides analogues .
Pharmacological Diversity
The versatility of thienopyrimidine derivatives extends to a broad range of pharmacological activities. They have been associated with CNS depressant, analgesic, anti-inflammatory, and antibacterial properties. This diversity indicates that our compound could be modified to enhance these effects for various therapeutic applications .
Chemical Biology and Signal Transduction
In chemical biology, thienopyrimidines can be used to study signal transduction pathways. Due to their ability to interact with enzymes like kinases, they can serve as tools to dissect complex cellular processes and understand the molecular basis of diseases .
Drug Design and Discovery
Lastly, the thienopyrimidine core is a valuable scaffold in drug discovery. Its isoelectronic characteristics with purines make it an attractive feature for the design of pharmaceutical drugs. By modifying the thienopyrimidine core, researchers can create compounds with improved selectivity, efficiency, and safety profiles for various therapeutic areas .
作用機序
Target of Action
The primary targets of 2-(allylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one are protein kinases (PKs) . PKs are enzymes that play key roles in several signal transduction pathways, which can lead to metastasis and drug resistance . They are frequently used as molecular therapeutic targets in clinical oncology .
Mode of Action
The compound interacts with its targets, the PKs, resulting in the inhibition of these enzymes . This inhibition can solve a variety of cellular communication problems, making the use of PK inhibitors increasingly important in cancer treatment .
Biochemical Pathways
The compound affects the cyclic nucleotide signaling pathway . The cyclic nucleotides, 3′,5′-cyclic adenosine monophosphate (cAMP) and 3′,5′-cyclic guanosine monophosphate (cGMP), are second messengers that regulate a multitude of cellular functions involved in neuronal signal transduction and synaptic transmission . The availability of cyclic nucleotides is controlled by their rate of synthesis through activation of adenylate and guanylate cyclase and their rate of degradation by phosphodiesterases (PDEs) that hydrolyse cAMP and cGMP to inactive nucleotide monophosphates .
Pharmacokinetics
It is known that the compound exhibits significant inhibitory activity against its target enzymes .
Result of Action
The compound has been shown to possess cytotoxic activity on cancer cell lines . It inhibits the proliferation of cancer cells, leading to their death . The most sensitive to this compound was the melanoma cell line MDA-MB-435 .
将来の方向性
Thienopyrimidines have shown promising biological activities, including anticancer effects . Therefore, future research could focus on further optimizing the structure of these compounds to create more selective and active agents . Additionally, more studies are needed to fully understand the mechanism of action of these compounds and their potential therapeutic applications.
特性
IUPAC Name |
10-prop-2-enylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS2/c1-2-6-16-12-13-10(15)9-7-4-3-5-8(7)17-11(9)14-12/h2H,1,3-6H2,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIUSTWHCNRNMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(allylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

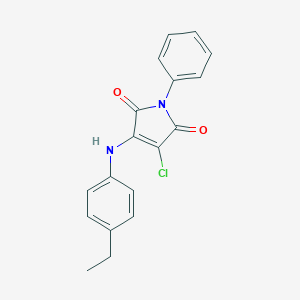
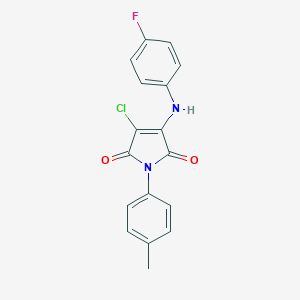


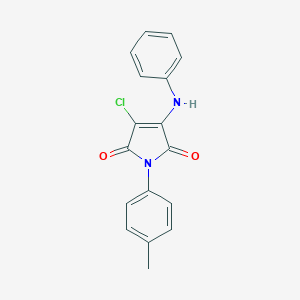
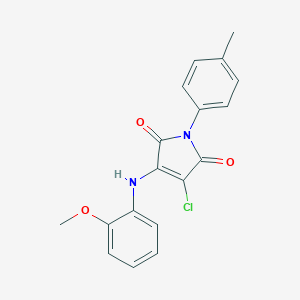
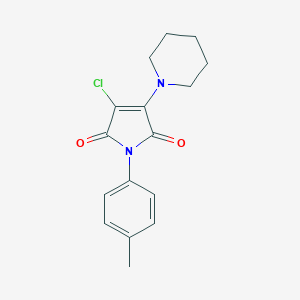
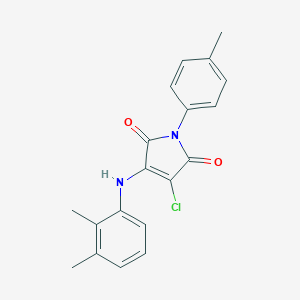
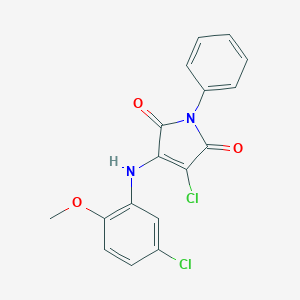
![propyl 3-{[4-chloro-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate](/img/structure/B380180.png)
![ethyl 3-{[4-chloro-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate](/img/structure/B380182.png)


